Cas no 13431-41-9 (4-Benzyl-3-thiosemicarbazide)
4-Benzyl-3-thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
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- 4-Benzyl-3-thiosemicarbazide
- 4-benzylthiosemicarbazide
- 1-amino-3-benzylthiourea
- 4-BENZYLTHIOSEMICARBAZONE
- N-BENZYLHYDRAZINECARBOTHIOAMIDE
- AKOS BBS-00000573
- 4-BENZYL-3-THIOSEMICARBAZIDE, 98+%
- HMS2759L17
- Hydrazinecarbothioamide, N-(phenylmethyl)-
- CHEMBL1584244
- ZTRUHAVBRPABTK-UHFFFAOYSA-N
- EN300-16954
- FT-0617676
- NSC 263514
- Z56828396
- NCGC00246145-01
- SB86042
- 3-amino-1-benzylthiourea
- NSC263514
- SMR000349691
- DTXSID80158639
- N-(Phenylmethyl)hydrazinecarbothioamide
- CS-0207402
- MFCD00025145
- NSC-263514
- AKOS000268206
- N-benzylhydrazine carbothioamide
- A806759
- 13431-41-9
- 1-amino-3-(phenylmethyl)thiourea
- MLS001006810
- Hydrazinecarbothioamide,N-(phenylmethyl)-
- FT-0617677
- HMS1784J10
- SCHEMBL457957
- AS-32761
- DB-042228
- 1-Amino-3-benzyl-thiourea
- STK392848
-
- MDL: MFCD00025145
- Inchi: 1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
- InChI Key: ZTRUHAVBRPABTK-UHFFFAOYSA-N
- SMILES: S=C(NN)NCC1C=CC=CC=1
- BRN: 2096431
Computed Properties
- Exact Mass: 181.06700
- Monoisotopic Mass: 181.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 82.2A^2
Experimental Properties
- Color/Form: White or cream solid
- Density: 1.22
- Melting Point: 128 °C
- Boiling Point: 320.4°Cat760mmHg
- Flash Point: 147.6°C
- Refractive Index: 1.644
- Water Partition Coefficient: Insoluble in water.
- PSA: 82.17000
- LogP: 2.00650
- Solubility: Insoluble
4-Benzyl-3-thiosemicarbazide Security Information
- Hazardous Material transportation number:2811
- Hazard Category Code: 22
- Safety Instruction: S22-S36/37
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R22
- Safety Term:S22;S36/37
- Packing Group:III
4-Benzyl-3-thiosemicarbazide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Benzyl-3-thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-RP469-200mg |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 98% | 200mg |
¥250.0 | 2022-02-28 | |
| Fluorochem | 018233-1g |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 98% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 018233-10g |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 98% | 10g |
£121.00 | 2022-03-01 | |
| Fluorochem | 018233-50g |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 98% | 50g |
£474.00 | 2022-03-01 | |
| Alichem | A019142080-5g |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 95% | 5g |
241.08 USD | 2021-06-16 | |
| Alichem | A019142080-10g |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 95% | 10g |
361.62 USD | 2021-06-16 | |
| TRC | B315160-2.5mg |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 2.5mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B315160-5mg |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 5mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B315160-25mg |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 25mg |
$ 92.00 | 2023-04-18 | ||
| Apollo Scientific | OR3584-1g |
4-Benzyl-3-thiosemicarbazide |
13431-41-9 | 98% | 1g |
£41.00 | 2025-02-19 |
4-Benzyl-3-thiosemicarbazide Suppliers
4-Benzyl-3-thiosemicarbazide Related Literature
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1. 327. Compounds related to thiosemicarbazide. Part VII. BenzylthiosemicarbazidesEric Hoggarth,E. H. P. Young J. Chem. Soc. 1950 1582
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Maria Laura Pati,Mauro Niso,Savina Ferorelli,Carmen Abate,Francesco Berardi RSC Adv. 2015 5 103131
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4. 3-Heteraglutaraldehydes. Part III. The 1,2-dithian-4,5-diols and tetra-hydrothiophen-3,4-diols and their oxidation by periodateJoan E. McCormick,R. S. McElhinney J. Chem. Soc. Perkin Trans. 1 1972 2795
Additional information on 4-Benzyl-3-thiosemicarbazide
Recent Advances in the Study of 4-Benzyl-3-thiosemicarbazide (CAS: 13431-41-9): A Promising Compound in Chemical Biology and Pharmaceutical Research
4-Benzyl-3-thiosemicarbazide (CAS: 13431-41-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and enzyme inhibition applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
A study published in the Journal of Medicinal Chemistry (2023) explored the antimicrobial properties of 4-Benzyl-3-thiosemicarbazide derivatives. The research demonstrated that these compounds exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and inhibition of key enzymes involved in bacterial metabolism. These findings suggest that 4-Benzyl-3-thiosemicarbazide derivatives could serve as a foundation for developing new antibiotics to combat drug-resistant infections.
In the realm of anticancer research, a 2022 study in Bioorganic & Medicinal Chemistry Letters investigated the cytotoxic effects of 4-Benzyl-3-thiosemicarbazide analogs on various cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Notably, these compounds showed selectivity towards cancer cells, sparing normal cells, which underscores their potential as targeted anticancer agents. Further in vivo studies are warranted to validate these promising in vitro results.
Another significant area of research involves the enzyme inhibitory properties of 4-Benzyl-3-thiosemicarbazide. A 2023 publication in European Journal of Medicinal Chemistry reported that this compound and its derivatives act as potent inhibitors of carbonic anhydrase and urease enzymes. These enzymes are implicated in various pathological conditions, including glaucoma, epilepsy, and Helicobacter pylori infections. The study utilized molecular docking and kinetic assays to elucidate the binding interactions and inhibitory kinetics, providing a structural basis for the design of more effective enzyme inhibitors.
The synthesis and structural modification of 4-Benzyl-3-thiosemicarbazide have also been a focus of recent research. A 2023 paper in Tetrahedron Letters described a novel, high-yield synthetic route for this compound, optimizing reaction conditions to improve efficiency and scalability. Additionally, computational studies have been employed to predict the physicochemical properties and bioactivity of various derivatives, aiding in the rational design of new analogs with enhanced therapeutic profiles.
In conclusion, 4-Benzyl-3-thiosemicarbazide (CAS: 13431-41-9) represents a promising candidate for further development in multiple therapeutic areas. Its broad-spectrum antimicrobial activity, selective cytotoxicity against cancer cells, and potent enzyme inhibitory effects highlight its versatility. Future research should focus on advancing these findings through preclinical and clinical studies to fully realize the therapeutic potential of this compound and its derivatives.
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